3,3',5,7-Tetrahydroxyflavone

Description

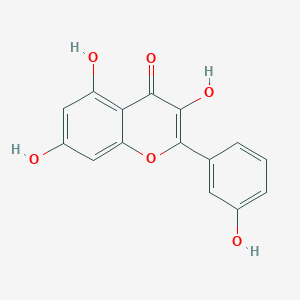

Structure

3D Structure

Properties

IUPAC Name |

3,5,7-trihydroxy-2-(3-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-2-7(4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,16-18,20H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDQTIKKAYGHNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular properties of 3,3',5,7-Tetrahydroxyflavone

The following technical guide details the chemical structure, properties, and pharmacological profile of 3,3',5,7-Tetrahydroxyflavone .

The "Meta-Kaempferol" Isomer & 4'-Dehydroxyquercetin[1][2]

Executive Summary & Identity Resolution

3,3',5,7-Tetrahydroxyflavone (CAS: 210560-14-8) is a specific flavonol isomer distinct from the more widely known Kaempferol (3,4',5,7-tetrahydroxyflavone). While Kaempferol features a hydroxyl group at the para (4') position of the B-ring, the subject of this guide possesses a hydroxyl group at the meta (3') position.

This structural distinction, though subtle, significantly alters the molecule's electronic distribution, antioxidant potential, and binding affinity for biological targets. In the literature, this compound is occasionally referred to as 4'-Dehydroxyquercetin or found as the aglycone of the glycoside AFF1 isolated from Alchornea floribunda.

CRITICAL NOTE ON NOMENCLATURE: Researchers must exercise caution when reviewing older literature. Several databases and papers erroneously list "3,3',5,7-tetrahydroxyflavone" as a synonym for Kaempferol. This guide focuses strictly on the 3'-hydroxy isomer (CID 9860659), treating it as a distinct chemical entity with unique pharmacological properties.

Chemical Architecture & Molecular Properties[1]

The core structure consists of a 2-phenylchromen-4-one backbone (flavone) with hydroxyl substitutions at positions 3, 5, 7 (A and C rings) and 3' (B ring).[1]

Physicochemical Profile[2][3][4][5]

| Property | Value / Description | Source/Method |

| IUPAC Name | 3,5,7-trihydroxy-2-(3-hydroxyphenyl)chromen-4-one | PubChem |

| Molecular Formula | C₁₅H₁₀O₆ | Stoichiometry |

| Molecular Weight | 286.24 g/mol | Calculated |

| Appearance | Yellow crystalline solid | Experimental (Okoye et al.) |

| LogP (Predicted) | 1.95 | ALOGPS |

| H-Bond Donors | 4 | Structural Analysis |

| H-Bond Acceptors | 6 | Structural Analysis |

| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Poor in Water | Experimental |

| Key Derivative | AFF1 (3-O-α-L-rhamnoside) | Isolated from A. floribunda |

Structural Comparison (Isomer Analysis)

The absence of the 4'-OH group (present in Quercetin and Kaempferol) reduces the electron-donating capacity of the B-ring, potentially lowering its radical scavenging efficiency compared to Quercetin (catechol structure) but enhancing its lipophilicity and membrane permeability.[1]

Figure 1: Structural relationship between 3,3',5,7-THF and major flavonols. The shift from 4' to 3' alters B-ring reactivity.[1]

Natural Occurrence & Isolation Protocols[1]

The primary natural source of this specific isomer is the leaves of Alchornea floribunda , a shrub used in African ethnomedicine. It typically exists as the glycoside AFF1 (3,5,7,3'-tetrahydroxyflavone-3-O-α-L-rhamnoside).[1][2][3]

Extraction & Isolation Workflow

Objective: Isolate AFF1 and hydrolyze to obtain the aglycone (3,3',5,7-THF).

Protocol:

-

Extraction: Macerate pulverized air-dried leaves (500g) in 90% Methanol for 48 hours. Filter and concentrate in vacuo (40°C).

-

Fractionation: Suspend crude extract in water and partition successively with n-Hexane, Ethyl Acetate, and n-Butanol.

-

Purification (Bioactivity-Guided):

-

Hydrolysis (To obtain Aglycone):

-

Dissolve AFF1 (20 mg) in 2N HCl (5 mL).

-

Reflux at 100°C for 2 hours.

-

Extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate.

-

Validation: ¹H-NMR (DMSO-d₆) showing loss of rhamnose signals and retention of the 3'-proton signals.

-

Figure 2: Isolation workflow for obtaining 3,3',5,7-THF from natural sources.

Molecular Mechanisms & Pharmacology[1]

Research indicates that 3,3',5,7-THF (specifically as the AFF1 glycoside) possesses potent anti-inflammatory properties, exceeding standard NSAIDs in specific models.[3][4][5]

Anti-Inflammatory Signaling

The compound acts by stabilizing lysosomal membranes and inhibiting the release of inflammatory mediators.

-

Inhibition of Edema: In egg-albumen induced rat paw edema models, AFF1 (50 mg/kg) showed higher inhibition than Aspirin (100 mg/kg).[2][3][4][5]

-

Membrane Stabilization: Significantly inhibits heat-induced hemolysis of erythrocytes, suggesting a mechanism involving the stabilization of cell membranes against lytic stress.

-

Target Pathways:

-

Downregulation: TNF-α, IL-6.[1]

-

Inhibition: Prostaglandin synthesis (via COX enzyme interference, predicted based on structural homology to Quercetin).

-

Colitis & Gut Health

Synthetic derivatives of the 3,3',5,7-THF core (e.g., monochloropivaloyl esters) have demonstrated efficacy in acetic acid-induced colitis models. The mechanism involves the suppression of oxidative stress in the colonic mucosa, likely driven by the 3-OH and 5-OH groups which are critical for chelating transition metals and scavenging ROS.[1]

Structure-Activity Relationship (SAR) Insights

-

3-OH Group: Essential for high antioxidant activity and metal chelation.[1]

-

3'-OH (Meta) vs 4'-OH (Para): The 3'-OH position (Meta) makes the B-ring less susceptible to oxidative quinone formation compared to the 3',4'-catechol of Quercetin.[1] This may confer higher metabolic stability while retaining significant radical scavenging ability.

References

-

Okoye, F. B., & Osadebe, P. O. (2010).[3] A new anti-inflammatory flavonol glycoside from Alchornea floribunda leaves.[2][3][4][5][6] Natural Product Research, 24(3), 266-273.[3]

-

PubChem Database. (n.d.). Compound Summary for CID 9860659: 3,3',5,7-Tetrahydroxyflavone.[7][8] National Center for Biotechnology Information.

-

Milackova, I., et al. (2015).[8] Anti-inflammatory and antioxidant effects of synthetic quercetin derivatives in experimental colitis. General Physiology and Biophysics.

-

ChemicalBook. (2025).[4] 3,3',5,7-Tetrahydroxyflavone Product Information.

Sources

- 1. Tamarixetin | C16H12O7 | CID 5281699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A new anti-inflammatory flavonol glycoside from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alchornea_floribunda_muell._arg [Tinkturenpresse] [tinkturenpresse.de]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 3,3',5,7-Tetrahydroxyflavone | C15H10O6 | CID 9860659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. asau.ru [asau.ru]

Biosynthetic Pathway of 3,3',5,7-Tetrahydroxyflavone in Plant Matrices: A Technical Guide

Abstract & Nomenclature Clarification

This whitepaper provides an in-depth mechanistic analysis of the biosynthetic pathway of 3,3',5,7-tetrahydroxyflavone within plant matrices. In standard IUPAC nomenclature, the widely studied flavonol kaempferol is designated as 3,4',5,7-tetrahydroxyflavone; however, legacy phytochemical literature and specific pharmacological databases frequently index it under the structural synonym 3,3',5,7-tetrahydroxyflavone[1]. Recognized for its potent antioxidant and pro-apoptotic properties in cellular models[1], its synthesis requires a highly regulated enzymatic cascade. This guide dissects the pathway from L-phenylalanine to the final flavonol, detailing the causality behind metabolic flux, and provides a self-validating experimental protocol for isolating and quantifying this compound using stable isotope tracing.

The Phenylpropanoid and Flavonoid Biosynthetic Cascade

The synthesis of 3,3',5,7-tetrahydroxyflavone bridges the general phenylpropanoid pathway with the specific flavonoid branch, localized primarily in the cytosol and endoplasmic reticulum of plant cells[2].

Mechanistic Breakdown of the Enzymatic Steps

-

Deamination and Hydroxylation: The pathway initiates with the deamination of L-phenylalanine by Phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, subsequently introduces a hydroxyl group to form p-coumaric acid[3].

-

CoA Activation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid into p-coumaroyl-CoA. Causality: This thioesterification is thermodynamically essential, raising the energy state of the molecule to permit downstream polyketide extension.

-

Polyketide Chain Assembly (The Committed Step): Chalcone synthase (CHS), a type III polyketide synthase, catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA[4][5]. Causality: The plant utilizes malonyl-CoA rather than acetyl-CoA because the decarboxylation of malonyl-CoA provides the thermodynamic driving force required to build the C15 chalcone scaffold (naringenin chalcone)[5].

-

Stereospecific Cyclization: While naringenin chalcone can spontaneously cyclize in aqueous environments, Chalcone isomerase (CHI) accelerates this intramolecular cyclization by a factor of

[6]. Causality: Spontaneous cyclization yields a racemic mixture and is too slow to prevent the toxic cellular accumulation of chalcones. CHI ensures rapid, stereospecific formation of the biologically active (2S)-naringenin[6]. -

Hydroxylation and Desaturation: Flavanone 3-hydroxylase (F3H) hydroxylates naringenin at the C-3 position to yield dihydrokaempferol. Finally, Flavonol synthase (FLS), a 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C-2 and C-3 of dihydrokaempferol, yielding the final 3,3',5,7-tetrahydroxyflavone structure[3][7].

Fig 1: Enzymatic cascade of 3,3',5,7-tetrahydroxyflavone biosynthesis in plants.

Experimental Workflows: A Self-Validating System for Quantification

To accurately quantify the biosynthesis of 3,3',5,7-tetrahydroxyflavone in plant matrices, researchers must distinguish de novo synthesis from pre-existing basal levels. We employ a

Protocol: -Phenylalanine Tracing and LC-MS/MS Analysis

-

Isotopic Labeling (The Validation Core): Infuse living plant tissue (e.g., leaf discs or cell suspension) with 5 mM

-L-Phenylalanine for 24-48 hours.-

Causality: The heavy isotope acts as an internal metabolic tracer. Detection of M+6 mass shifts in the final flavonol creates a self-validating system, confirming active de novo biosynthesis rather than mere release from vacuolar glycosidic storage pools.

-

-

Matrix Quenching and Extraction: Lyophilize the tissue to halt enzymatic activity. Mill to a fine powder and extract using 80% aqueous methanol with ultrasonication (30 min, 4°C).

-

Causality: 80% MeOH optimally disrupts hydrogen bonding in the cellulose matrix while precipitating large proteins, effectively solubilizing moderately non-polar flavonols without degrading them.

-

-

SPE Purification: Load the extract onto a pre-conditioned C18 SPE cartridge. Wash with 10% MeOH to elute highly polar sugars and organic acids. Elute the flavonol fraction with 100% MeOH.

-

Causality: Removing the carbohydrate matrix prevents severe ion suppression during electrospray ionization (ESI), ensuring a linear MS response and high trustworthiness of the quantitative data.

-

-

LC-MS/MS Quantification: Analyze the eluate using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode (negative ion mode, [M-H]⁻). Monitor the transition m/z 285

151 for the unlabeled compound and m/z 291

Fig 2: Self-validating experimental workflow for isotopic tracing and LC-MS/MS quantification.

Quantitative Data Presentation

The efficiency of the biosynthetic pathway can be evaluated through the kinetic parameters of its core enzymes. The following table summarizes representative kinetic data derived from recombinant expression studies (e.g., in Saccharomyces cerevisiae and plant models) utilized in advanced bioengineering[3][6][8].

| Enzyme | Primary Substrate | Mechanistic Role in Pathway | ||

| CHS | p-Coumaroyl-CoA | 4.5 - 12.0 | 150 - 300 | Rate-limiting polyketide assembly |

| CHI | Naringenin chalcone | 15.0 - 25.0 | > 5,000 | Stereospecific cyclization |

| F3H | Naringenin | 30.0 - 45.0 | 400 - 600 | C-3 hydroxylation |

| FLS | Dihydrokaempferol | 20.0 - 35.0 | 250 - 450 | C-2/C-3 desaturation |

By understanding these kinetic bottlenecks—particularly the rate-limiting nature of CHS and the rapid turnover required by CHI—drug development professionals can optimize the elicitation of 3,3',5,7-tetrahydroxyflavone in agricultural matrices or engineer high-yield microbial cell factories[3][6].

References

- Kaempferol protects HIT-T15 pancreatic beta cells from 2-deoxy-D-ribose-induced oxid

- Chalcone synthase and its functions in plant resistance PMC - NIH

- Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase PMC - NIH

- Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae PMC - NIH

- Expanding flavone and flavonol production capabilities in Escherichia coli PMC - NIH

Sources

- 1. ovid.com [ovid.com]

- 2. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 6. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expanding flavone and flavonol production capabilities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability Mechanisms of Kaempferol: A Technical Guide

Executive Summary & Clinical Context

Kaempferol (3,4′,5,7-tetrahydroxyflavone) is a potent dietary flavonol with documented chemopreventive, anti-inflammatory, and cardioprotective properties. Despite its high in vitro efficacy, its clinical translation is severely bottlenecked by poor systemic bioavailability (typically ~2%). This guide dissects the pharmacokinetic (PK) mechanisms governing kaempferol's absorption, distribution, metabolism, and excretion (ADME), providing researchers with standardized protocols for PK evaluation and formulation enhancement.

Mechanistic Basis of Kaempferol Absorption and Metabolism

Intestinal Uptake and Efflux Dynamics

Kaempferol is primarily ingested as glycosides (e.g., rutinosides, glucosides) which undergo hydrolysis by lactase-phlorizin hydrolase (LPH) at the intestinal brush border, releasing the lipophilic aglycone[1]. The aglycone is absorbed into enterocytes via passive diffusion. However, intracellular concentrations are heavily regulated by apical efflux transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which pump a significant fraction back into the intestinal lumen.

First-Pass Metabolism: The Bioavailability Bottleneck

The primary reason for kaempferol's ~2% absolute bioavailability is extensive first-pass metabolism[2].

-

Intestinal Phase II Metabolism: Within the enterocyte, kaempferol is rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).

-

Hepatic Processing: The fraction that escapes the gut wall enters the portal vein and undergoes aggressive hepatic glucuronidation (predominantly forming kaempferol-7-O-glucuronide) and sulfation[3]. Consequently, circulating kaempferol exists almost exclusively as conjugated metabolites rather than the free aglycone.

Kaempferol absorption, efflux, and first-pass metabolism pathway to systemic circulation.

Quantitative Pharmacokinetic Profile

To establish a baseline for formulation optimization, it is critical to evaluate the standard PK parameters of kaempferol. The data below synthesizes findings from key in vivo rat models following oral and intravenous (IV) administration.

Table 1: Summary of Kaempferol Pharmacokinetic Parameters (Rat Models)

| Parameter | IV Administration (10 mg/kg) | Oral Administration (100 mg/kg) | Onion Peel Extract (Oral) |

| Cmax | ~3.5 µg/mL | ~0.5 - 1.2 µg/mL | 8.5 ± 1.5 µg/mL |

| Tmax | N/A | 1.0 - 2.0 h | 2.1 ± 0.6 h |

| AUC | ~1.5 µg·h/mL | ~3.0 µg·h/mL | 23.1 ± 4.5 µg·h/mL |

| Half-life (t1/2) | 2.9 - 4.0 h | 3.0 - 4.0 h | 3.2 ± 0.7 h |

| Clearance (CL) | 3.0 - 6.4 L/h/kg | High | N/A |

| Bioavailability (F) | 100% | ~2.0% | ~17.5% (Matrix assisted) |

Data synthesized from Barve et al.[2], Zabela et al.[4], and onion peel extract studies[5]. Note the dramatic increase in bioavailability when administered within a natural matrix (onion peel) compared to isolated aglycone.

Standardized Experimental Protocols for PK Assessment

As an application scientist, establishing a self-validating protocol is paramount. The following workflows detail the necessary steps to accurately quantify kaempferol PK, specifically isolating the variables of intestinal vs. hepatic metabolism.

Protocol 1: In Vivo Rat Pharmacokinetic & Portal Vein Cannulation Study

Rationale: Standard jugular vein sampling only measures systemic exposure. By simultaneously sampling the portal vein, researchers can isolate intestinal first-pass metabolism from hepatic clearance[2].

Step-by-Step Methodology:

-

Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to eliminate dietary flavonoid interference. Provide water ad libitum.

-

Surgical Cannulation: Under isoflurane anesthesia, surgically implant cannulas into the jugular vein (for systemic blood) and the portal vein (for pre-hepatic blood). Allow 24 hours for recovery.

-

Dosing: Administer kaempferol suspended in 0.5% carboxymethyl cellulose (CMC) via oral gavage (e.g., 100 mg/kg).

-

Serial Sampling: Collect 200 µL blood samples from both cannulas at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose into heparinized tubes.

-

Plasma Extraction: Centrifuge immediately at 4°C, 3000 × g for 10 minutes. To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., hesperetin) to precipitate proteins. Vortex for 1 minute, then centrifuge at 14,000 × g for 15 minutes.

-

Enzymatic Hydrolysis (Optional but Recommended): To quantify total kaempferol (aglycone + conjugates), incubate plasma with β-glucuronidase/sulfatase at 37°C for 45 minutes prior to extraction.

-

UHPLC-MS/MS Analysis: Inject the supernatant into a UHPLC system coupled with a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the MRM transition for kaempferol (m/z 285.0 → 151.0).

Experimental workflow for in vivo pharmacokinetic analysis using dual-vein cannulation.

Protocol 2: In Vitro Microsomal Stability Assay

Rationale: To determine the intrinsic clearance (CL_int) and identify specific phase I/II metabolic pathways, liver and intestinal microsomes are utilized[2].

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL rat liver microsomes (RLM) or rat intestinal microsomes (RIM) with 100 mM phosphate buffer (pH 7.4) and 5 mM MgCl2.

-

Substrate Addition: Add kaempferol (final concentration 1-50 µM, dissolved in <1% DMSO).

-

Cofactor Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding cofactors:

-

For Phase I (Oxidation): Add 1 mM NADPH.

-

For Phase II (Glucuronidation): Add 2 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL alamethicin (a pore-forming peptide to allow UDPGA access to the luminal active site of UGTs).

-

-

Termination: At designated time points (0, 15, 30, 60, 120 min), terminate the reaction by adding an equal volume of ice-cold methanol containing the internal standard.

-

Analysis: Centrifuge and analyze the supernatant via HPLC-UV or LC-MS/MS to calculate the depletion half-life and intrinsic clearance (Vmax/Km).

Strategies for Bioavailability Enhancement

Given the severe limitations of native kaempferol, drug development professionals must employ advanced formulation strategies:

-

Nanocrystal Suspensions: High-pressure homogenization (HPH) can reduce kaempferol particle size to the nanometer range (~400 nm). This drastically increases the surface area-to-volume ratio, enhancing dissolution velocity in the GI tract. Studies have shown that kaempferol nanosuspensions can increase absolute bioavailability from ~13% (in specific solution models) to over 38%, significantly elevating Cmax and AUC[6].

-

Co-administration with Efflux Inhibitors: Since kaempferol is a substrate for P-gp, co-administration with natural P-gp inhibitors (e.g., piperine or quercetin) can reduce intestinal efflux, effectively increasing the net absorption into the enterocyte.

-

Lipid-Based Delivery Systems: Encapsulating kaempferol in Solid Lipid Nanoparticles (SLNs) or self-microemulsifying drug delivery systems (SMEDDS) bypasses portal vein transport. Instead, these highly lipophilic carriers are absorbed via the intestinal lymphatic system, completely circumventing hepatic first-pass metabolism and delivering the aglycone directly into systemic circulation.

Conclusion

The clinical utility of kaempferol is heavily dependent on overcoming its pharmacokinetic barriers. While its intrinsic absorption via passive diffusion is adequate, its susceptibility to rapid intestinal efflux and aggressive Phase II glucuronidation results in a marginal ~2% bioavailability. By utilizing rigorous, dual-cannulation PK models and advanced nanotechnological formulations, researchers can accurately quantify and subsequently bypass these metabolic bottlenecks, unlocking kaempferol's full therapeutic potential.

References

- Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Rel

- Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in r

- Hepatoprotective Effect of Kaempferol—A Review. MDPI.

- Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats.

- Pharmacokinetics and Bioavailability of Onion Peel Extracts.

- Production, Characterization and Evaluation of Kaempferol Nanosuspension for Improving Oral Bioavailability. Bentham Science Publishers.

Sources

The Role of 3,3',5,7-Tetrahydroxyflavone in Modulating Oxidative Stress Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: March 7, 2026

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the body, is a key etiological factor in a myriad of chronic and degenerative diseases. The flavonoid 3,3',5,7-Tetrahydroxyflavone, commonly known as Kaempferol, has emerged as a promising therapeutic agent due to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which Kaempferol modulates key signaling pathways involved in the cellular response to oxidative stress, namely the Nrf2-ARE, MAPK, and NF-κB pathways. We will delve into the scientific rationale behind its multifaceted effects and provide detailed experimental protocols for researchers to investigate its therapeutic potential. This guide is intended to serve as a valuable resource for scientists and drug development professionals working to harness the power of natural compounds in the fight against oxidative stress-mediated pathologies.

Introduction to 3,3',5,7-Tetrahydroxyflavone (Kaempferol)

3,3',5,7-Tetrahydroxyflavone, or Kaempferol, is a naturally occurring flavonoid found in a wide variety of plants and plant-derived foods.[1] Its chemical structure, a yellow crystalline solid, is characterized by a C15 skeleton with four hydroxyl groups, which contribute to its potent antioxidant activity.[2][3]

Table 1: Chemical and Physical Properties of Kaempferol

| Property | Value |

| IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one |

| Synonyms | Kaempferol, Kaempherol, Robigenin, Populnetin |

| Molecular Formula | C₁₅H₁₀O₆ |

| Molecular Weight | 286.24 g/mol |

| Melting Point | 276–278 °C |

| Solubility | Slightly soluble in water; soluble in hot ethanol, ethers, and DMSO.[1] |

Kaempferol is abundant in a balanced diet, with significant concentrations found in kale, beans, tea, spinach, broccoli, apples, and grapes.[1] Its pharmacological profile is extensive, encompassing antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, making it a subject of intense research for its therapeutic potential.[4][5]

The Double-Edged Sword of Oxidative Stress

Oxidative stress arises from an overproduction of reactive oxygen species (ROS), such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), which overwhelms the body's antioxidant defenses. While ROS are natural byproducts of cellular metabolism and play roles in signaling, their excess can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, contributing to the pathogenesis of numerous diseases.

To counteract the damaging effects of ROS, cells have evolved intricate defense mechanisms centered around key signaling pathways. This guide will focus on three of the most critical pathways:

-

The Nrf2-ARE Pathway: The master regulator of the antioxidant response.

-

The MAPK Pathways: Key signal transducers in response to cellular stress.

-

The NF-κB Pathway: A central mediator of inflammation, which is intricately linked to oxidative stress.

Kaempferol's Modulation of Core Oxidative Stress Pathways

Kaempferol exerts its protective effects against oxidative stress through a multi-pronged approach, influencing the activity of these core signaling pathways.

Activation of the Nrf2-ARE Pathway: Fortifying the Cellular Antioxidant Arsenal

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and detoxification genes.

Kaempferol has been shown to be a potent activator of the Nrf2-ARE pathway.[3][4][5][6][7][8][9] It promotes the nuclear translocation of Nrf2, leading to the upregulation of a battery of protective genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

-

Catalase (CAT): An enzyme that decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides.

-

Glutathione (GSH): A major cellular antioxidant.

By bolstering the expression of these antioxidant enzymes, Kaempferol enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.

Figure 1: Kaempferol-mediated activation of the Nrf2-ARE pathway.

Attenuation of MAPK Signaling: Quelling the Stress Response

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical signaling cascades that are activated in response to a variety of cellular stressors, including oxidative stress.[6][10] While the activation of these pathways can have pro-survival effects, prolonged activation, particularly of the JNK and p38 pathways, is often associated with apoptosis and inflammation.

Kaempferol has been demonstrated to inhibit the activation of the JNK and p38 MAPK pathways in response to oxidative stress.[6][10] By dampening the activity of these stress-activated kinases, Kaempferol can help to prevent the downstream cellular damage and apoptosis that can result from excessive oxidative stress.

Inhibition of the NF-κB Pathway: A Dual Antioxidant and Anti-inflammatory Effect

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response.[1][3][6][11] Oxidative stress is a potent activator of the NF-κB pathway, creating a vicious cycle where oxidative stress triggers inflammation, and inflammation, in turn, generates more ROS.

Kaempferol has been shown to be a potent inhibitor of NF-κB activation.[1][3][6][11] It can achieve this through several mechanisms, including:

-

Inhibiting the degradation of IκBα: The inhibitor of NF-κB.

-

Preventing the nuclear translocation of the p65 subunit of NF-κB.

-

Indirectly, by activating the Nrf2 pathway, as some Nrf2-target genes, like HO-1, can suppress NF-κB signaling. [3]

By inhibiting the NF-κB pathway, Kaempferol not only reduces inflammation but also breaks the cycle of oxidative stress and inflammation, further contributing to its protective effects.

Figure 2: Overview of Kaempferol's modulation of oxidative stress pathways.

Experimental Protocols for Investigating the Effects of Kaempferol

To facilitate further research into the therapeutic potential of Kaempferol, this section provides detailed, step-by-step methodologies for key experiments to assess its effects on oxidative stress pathways.

Measurement of Intracellular Reactive Oxygen Species (ROS)

A common method for measuring intracellular ROS is the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol: Intracellular ROS Measurement using DCFH-DA

-

Cell Culture: Plate cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with Kaempferol at various concentrations for the desired time period. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

DCFH-DA Staining:

-

Prepare a working solution of 10 µM DCFH-DA in serum-free medium.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Assessment of Antioxidant Enzyme Activity

Commercial assay kits are widely available for measuring the activity of key antioxidant enzymes. The general principles are outlined below.

Table 2: Principles of Antioxidant Enzyme Activity Assays

| Enzyme | Assay Principle |

| Superoxide Dismutase (SOD) | Measures the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. |

| Catalase (CAT) | Measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be reacted with a probe to produce a colored or fluorescent product. |

| Glutathione Peroxidase (GPx) | Measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. |

Analysis of Signaling Pathway Activation by Western Blot

Western blotting is a powerful technique to assess the activation of signaling pathways by examining the phosphorylation status of key proteins and the subcellular localization of transcription factors.

Protocol: Western Blot for Nrf2, Phospho-MAPKs, and NF-κB p65

-

Protein Extraction:

-

Treat cells with Kaempferol as described previously.

-

For Nrf2 and NF-κB p65 translocation, perform nuclear and cytoplasmic fractionation using a commercial kit. For total and phosphorylated MAPKs, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, p-p38, p-JNK, p-ERK, total p38, total JNK, total ERK, NF-κB p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions, and GAPDH for cytoplasmic fractions) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nrf2-ARE Reporter Gene Assay

This assay directly measures the transcriptional activity of Nrf2.

Protocol: Nrf2-ARE Luciferase Reporter Assay

-

Transfection: Co-transfect cells with a luciferase reporter plasmid containing multiple copies of the ARE sequence and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: After 24-48 hours, treat the transfected cells with Kaempferol.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of Nrf2 transcriptional activity.

Conclusion and Future Directions

3,3',5,7-Tetrahydroxyflavone (Kaempferol) is a remarkable natural compound with a potent ability to modulate the cellular response to oxidative stress. Its multifaceted mechanism of action, involving the activation of the Nrf2-ARE pathway and the inhibition of the MAPK and NF-κB signaling cascades, makes it a highly promising candidate for the development of novel therapies for a wide range of oxidative stress-related diseases.

Further research is warranted to fully elucidate the intricate molecular interactions of Kaempferol and to optimize its therapeutic application. This includes studies on its bioavailability, pharmacokinetics, and potential synergistic effects with other therapeutic agents. The experimental protocols provided in this guide offer a solid foundation for researchers to continue to unravel the therapeutic potential of this fascinating flavonoid.

References

-

Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway. PLoS One. 2025;20(6):e0304587. [Link]

-

Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase. Age (Dordr). 2011;33(2):139-148. [Link]

-

Kaempferol Improves Exercise Performance by Regulating Glucose Uptake, Mitochondrial Biogenesis, and Protein Synthesis via PI3K/AKT and MAPK Signaling Pathways. Nutrients. 2024;16(7):1021. [Link]

-

Kaempferol works against NF-kappa B with consequent inhibition of inflammatory disorder. Phytother Res. 2021;35(5):2347-2356. [Link]

-

Kaempferol Protects Blood Vessels From Damage Induced by Oxidative Stress and Inflammation in Association With the Nrf2/HO-1 Signaling Pathway. Front Pharmacol. 2020;11:938. [Link]

-

Kaempferol Suppresses Carbon Tetrachloride-Induced Liver Damage in Rats via the MAPKs/NF-κB and AMPK/Nrf2 Signaling Pathways. Int J Mol Sci. 2023;24(8):6900. [Link]

-

The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction. Antioxidants (Basel). 2022;11(7):1284. [Link]

-

Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway. PLoS One. 2025;20(6):e0304587. [Link]

-

Kaempferol Attenuates Myocardial Ischemic Injury via Inhibition of MAPK Signaling Pathway in Experimental Model of Myocardial Ischemia‐Reperfusion Injury. J Biochem Mol Toxicol. 2018;32(1). [Link]

-

Pharmacological Targets of Kaempferol Within Inflammatory Pathways—A Hint Towards the Central Role of Tryptophan Metabolism. Int J Mol Sci. 2020;21(4):1496. [Link]

-

The berry constituents quercetin, kaempferol, and pterostilbene synergistically attenuate reactive oxygen species: involvement of the Nrf2-ARE signaling pathway. Food Funct. 2014;5(8):1732-1740. [Link]

-

Kaempferol Alleviates Oxidative Stress and Apoptosis Through Mitochondria-dependent Pathway During Lung Ischemia-Reperfusion Injury. Front Pharmacol. 2021;12:640185. [Link]

-

Kaempferol Alleviates Oxidative Stress and Apoptosis Through Mitochondria-dependent Pathway During Lung Ischemia-Reperfusion Injury. Front Pharmacol. 2021;12:640185. [Link]

-

Kaempferol mitigates inflammatory osteolysis via direct NRF2 activation and macrophage M2 repolarization. J Transl Med. 2026;24(1):86. [Link]

-

Kaempferol improves oxidative stress by activating the NRF2... ResearchGate. [Link]

-

The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling. Antioxidants. 2022;11(7):1284. [Link]

-

Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. ACS Omega. 2023;8(7):6945-6955. [Link]

-

Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities. Molecules. 2024;29(9):2049. [Link]

Sources

- 1. nwlifescience.com [nwlifescience.com]

- 2. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopioneer.com.tw [biopioneer.com.tw]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. file.elabscience.com [file.elabscience.com]

- 8. content.abcam.com [content.abcam.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. bioscience.co.uk [bioscience.co.uk]

Natural sources and glycoside forms of 3,3',5,7-Tetrahydroxyflavone

This technical guide details the specific isomer 3,3',5,7-Tetrahydroxyflavone , a rare flavonol structurally distinct from the more common Kaempferol (3,4',5,7-OH) and Quercetin (3,3',4',5,7-OH).

Natural Sources, Glycoside Forms, and Analytical Characterization

Executive Summary & Chemical Identity

3,3',5,7-Tetrahydroxyflavone is a rare flavonol isomer characterized by a unique hydroxylation pattern on the B-ring (meta-position, 3') while lacking the para-hydroxyl (4') group typical of common dietary flavonols like Kaempferol. This structural specificity confers distinct chromatographic properties and biological activities, particularly as a potent anti-inflammatory agent.

-

IUPAC Name: 3,5,7-trihydroxy-2-(3-hydroxyphenyl)chromen-4-one

-

Common Synonyms: 3'-Hydroxygalangin (descriptive); often confused in literature with Kaempferol due to typo-prone numbering.

-

Molecular Formula:

[1] -

Molecular Weight: 286.24 g/mol [2]

Critical Distinction: Researchers must rigorously distinguish this molecule from Kaempferol (3,4',5,7-Tetrahydroxyflavone). While they share the same molecular mass (isobaric), their fragmentation patterns in MS/MS and retention times differ due to the B-ring substitution (meta vs. para).

Natural Sources and Biosynthesis

Unlike ubiquitous flavonols, the 3,3',5,7-isomer is restricted to specific plant families, primarily Euphorbiaceae and Costaceae.

Primary Botanical Sources

| Species | Family | Tissue | Concentration / Form |

| Alchornea floribunda | Euphorbiaceae | Leaves | High; primarily as 3-O-rhamnoside (AFF1) |

| Costus spicatus | Costaceae | Leaves | Trace to Moderate; often co-occurring with Tamarixetin glycosides |

| Alchornea laxiflora | Euphorbiaceae | Stems/Roots | Moderate; part of a complex flavonoid profile |

Biosynthetic Context

The biosynthesis likely diverges from the central phenylpropanoid pathway at the dihydroflavonol stage. Unlike the standard F3'H (Flavonoid 3'-hydroxylase) pathway that acts on Dihydrokaempferol to form Dihydroquercetin, the formation of 3,3',5,7-Tetrahydroxyflavone suggests a pathway where the B-ring is hydroxylated at the 3' position without the prerequisite 4'-hydroxylation, or via the specific dehydroxylation of Quercetin derivatives.

Figure 1: Putative biosynthetic divergence. The 3,3',5,7-isomer (Red) lacks the 4'-OH typical of the Kaempferol branch (Yellow).

Glycoside Forms

In natural matrices, 3,3',5,7-Tetrahydroxyflavone exists predominantly as O-glycosides. The aglycone is rarely found free due to its low water solubility and reactivity.

Key Glycoside: AFF1

The most characteristically defined glycoside is 3,5,7,3'-tetrahydroxyflavone-3-O-α-L-rhamnoside , isolated from Alchornea floribunda.[3]

-

Compound Code: AFF1

-

Structure: Aglycone attached to a rhamnose sugar at the C3 position.

-

Biological Relevance: Demonstrated anti-inflammatory activity superior to aspirin (50 mg/kg vs 100 mg/kg) in rat paw oedema models.[3]

-

Stability: The 3-O-glycosylation protects the C-ring from oxidative degradation, a common issue with free flavonols.

Other Potential Derivatives:

-

Tamarixetin derivatives: Often found in the same fractions; Tamarixetin is the 4'-methyl ether of Quercetin. If the 4'-OMe is demethylated metabolically, it could yield Quercetin, not 3,3',5,7. Therefore, 3,3',5,7 is chemically distinct from the Tamarixetin scaffold.

Extraction and Analytical Protocols

To isolate and identify this specific isomer, a rigorous protocol is required to separate it from the isobaric Kaempferol.

Extraction Workflow (Methodology)

-

Plant Material: Air-dried, pulverized leaves of Alchornea floribunda.

-

Defatting: Maceration with n-hexane (48h) to remove lipids and chlorophyll.

-

Extraction: Residue extracted with Methanol (MeOH) or 80% Ethanol.

-

Fractionation:

-

Partition MeOH extract between water and Ethyl Acetate (EtOAc).

-

The EtOAc fraction concentrates the flavonol glycosides.[3]

-

-

Purification: Column chromatography (Silica gel 60) eluting with increasing polarity (e.g., n-Hexane:EtOAc -> EtOAc:MeOH).

Analytical Validation (HPLC-DAD-MS)

-

Stationary Phase: C18 Reverse Phase Column (e.g., 250 x 4.6 mm, 5µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

Gradient: 10% B to 100% B over 30 min.

-

-

Detection:

-

UV: 254 nm and 365 nm. (Band I absorption for flavonols is typically 350-385 nm).

-

MS (Negative Mode): Look for parent ion

(Aglycone) or

-

-

Differentiation Rule:

-

Kaempferol (3,4',5,7): MS/MS fragmentation yields specific B-ring fragments (

and -

3,3',5,7-Isomer: Fragmentation will show a distinct B-ring cleavage pattern consistent with meta-hydroxylation.

-

Figure 2: Bioactivity-guided fractionation workflow for isolation of 3,3',5,7-Tetrahydroxyflavone glycosides.

Pharmacological Potential

For drug development professionals, this isomer presents a unique scaffold:

-

Anti-Inflammatory Potency: The 3-O-rhamnoside (AFF1) exhibits significant inhibition of acute inflammation (rat paw oedema), potentially inhibiting the COX-2 pathway or cytokine release (TNF-α, IL-6).

-

Membrane Stabilization: It inhibits heat-induced haemolysis of erythrocytes, suggesting a mechanism involving cell membrane stabilization against oxidative stress.

-

Structure-Activity Relationship (SAR): The absence of the 4'-OH group alters the redox potential compared to Kaempferol. This may reduce susceptibility to auto-oxidation while maintaining interaction with active sites requiring the planar flavonol skeleton.

References

-

Okoye, F.B.C., & Osadebe, P.O. (2010). A new anti-inflammatory flavonol glycoside from Alchornea floribunda leaves.[3] Natural Product Research. Link

-

PubChem Database . 3,3',5,7-Tetrahydroxyflavone (CID 9860659). National Center for Biotechnology Information. Link

-

Siwe Noundou, X. (2014). Phytochemical and biological studies of Alchornea species. University of Johannesburg. Link

-

NP-MRD . Tamarixetin and related flavonols. Natural Products Magnetic Resonance Database. Link

Sources

3,3',5,7-Tetrahydroxyflavone impact on cellular signaling cascades

[label="1. Serum Starvation\n(Synchronize Cells)", fillcolor="#F1F3

Fig 1. Tetrahydroxyflavone modulation of PI3K, NF-κB, and Nrf2 signaling cascades.

Quantitative Pharmacodynamics

To guide dosing and formulation in preclinical models, the following table synthesizes the quantitative impact of tetrahydroxyflavone derivatives (specifically luteolin/kaempferol models) on various cellular targets:

| Target Pathway | Cell Line / Model | Observed Effect & Metric | Reference |

| PI3K/Akt | Colon Cancer (LoVo) | Cytotoxicity via G2/M arrest; IC50 = 30.47 µM (72h) | [1] |

| PI3K/Akt | Broad Tumor Panel | Proliferation inhibition; IC50 range = 3–50 µM | [2] |

| NF-κB | Human Keratinocytes (HaCaT) | ~5-fold reduction in TNF-α-induced IL-6, IL-8, VEGF | [3] |

| Nrf2/HO-1 | Hepatocytes (BRL-3A) | Reverses 80% GPX4 depletion; prevents ferroptosis | [4] |

Self-Validating Experimental Protocols

To accurately assess the impact of tetrahydroxyflavones on signaling cascades, researchers must employ protocols that eliminate confounding variables. The following methodology details a self-validating system for quantifying NF-κB Nuclear Translocation and Akt Phosphorylation .

Rationale and Causality

Simply measuring total p65 or Akt expression is insufficient, as flavonoids primarily alter localization and phosphorylation states, not immediate protein synthesis[5]. Therefore, subcellular fractionation is mandatory to prove that p65 has been physically restricted from the nucleus. Furthermore, serum starvation is critical prior to treatment; serum contains growth factors that basally hyperactivate PI3K/Akt, which masks the inhibitory delta of the flavonoid.

Step-by-Step Methodology

Step 1: Cell Synchronization (Serum Starvation)

-

Seed target cells (e.g., HaCaT or Human Microvascular Endothelial Cells) in 6-well plates until 80% confluent.

-

Wash twice with warm PBS and culture in serum-free media for 12–16 hours. Causality: This halts the cell cycle at G0/G1 and reduces basal background phosphorylation of Akt and MAPKs, ensuring that any observed activation is strictly due to the subsequent stimulus.

Step 2: Flavonoid Pre-treatment

-

Reconstitute 3,3',5,7-Tetrahydroxyflavone in DMSO (ensure final DMSO concentration in culture is <0.1% to prevent solvent toxicity).

-

Treat cells with the compound (e.g., 10 µM, 25 µM, 50 µM) for 2 hours.

Step 3: Inflammatory Stimulation

-

Add TNF-α (50 ng/mL) directly to the media for exactly 30 minutes. Causality: The 30-minute window is the precise kinetic peak for IκBα degradation and p65 nuclear entry. Waiting longer allows for the resynthesis of IκBα via negative feedback loops, yielding false negatives.

Step 4: Subcellular Fractionation

-

Lyse cells in a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 3,000 x g for 5 minutes. The supernatant is the cytosolic fraction (contains p-Akt and sequestered p65).

-

Wash the remaining pellet, then resuspend in a hypertonic nuclear extraction buffer (20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 25% glycerol).

-

Sonicate briefly and centrifuge at 14,000 x g for 15 minutes. The supernatant is the nuclear fraction (contains translocated p65 and Nrf2).

Step 5: Western Blotting and Internal Validation

-

Run fractions on SDS-PAGE.

-

Crucial Validation Step: Probe the cytosolic fraction for GAPDH or α-Tubulin, and the nuclear fraction for Lamin B1 or Histone H3. Causality: If GAPDH appears in the nuclear fraction, the fractionation failed (cytosolic contamination), and the p65 translocation data is invalid. This creates a self-validating assay loop.

Fig 2. Self-validating in vitro workflow for assessing NF-κB nuclear translocation.

References

1.[6] "Luteolin delays the progression of IgA nephropathy by attenuating inflammation, oxidative stress and reducing extracellular matrix accumulation through activating the Nrf-2/HO-1 pathway" - PMC.[Link] 2.[7] "Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage" - Frontiers.[Link] 3.[8] "Dietary luteolin attenuates chronic liver injury induced by mercuric chloride via the Nrf2/NF-κB/P53 signaling pathway in rats" - Oncotarget.[Link] 4.[4] "Luteolin alleviates sorafenib-induced ferroptosis of BRL-3A cells through modulation of the Nrf2/GPX4 signaling pathway" - TMR Publishing Group.[Link] 5.[9] "Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach" - ResearchGate.[Link] 6.[2] "Therapeutic Potential of Luteolin on Cancer" - PMC.[Link] 7.[10] "Luteolin Isolated from the Flowers of Lonicera japonica Suppresses Inflammatory Mediator Release by Blocking NF-κB and MAPKs Activation Pathways in HMC-1 Cells" - MDPI.[Link] 8.[11] "Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules" - MDPI.[Link] 9.[1] "Mechanistic Insight into the Anticancer Activity of Luteolin" - Encyclopedia.pub.[Link] 10.[5] "Luteolin Alleviates the TNF-α-Induced Inflammatory Response of Human Microvascular Endothelial Cells via the Akt/MAPK/NF-κB Pathway" - PMC.[Link] 11.[3] "Luteolin Inhibits Human Keratinocyte Activation and Decreases NF-κB Induction That Is Increased in Psoriatic Skin" - PLOS.[Link] 12.[12] "Luteolin Alleviates Inflammation Induced by Staphylococcus aureus in Bovine Mammary Epithelial Cells by Attenuating NF-κB and MAPK Activation" - MDPI.[Link] 13.[13] "Diagnostic and Treatment Methods for Ulcerative Colitis and Colitis-Associated Cancer" - IGI Global.[Link] 14.[14] "Effects of Flavonoids and Other Phytochemicals on Fish CYP1A Monooxygenases, Embryonic and Reproductive Development" - Library and Archives Canada.[Link]

Sources

- 1. Mechanistic Insight into the Anticancer Activity of Luteolin | Encyclopedia MDPI [encyclopedia.pub]

- 2. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luteolin Inhibits Human Keratinocyte Activation and Decreases NF-κB Induction That Is Increased in Psoriatic Skin | PLOS One [journals.plos.org]

- 4. LOADING...... [tmrjournals.com]

- 5. Luteolin Alleviates the TNF-α-Induced Inflammatory Response of Human Microvascular Endothelial Cells via the Akt/MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luteolin delays the progression of IgA nephropathy by attenuating inflammation, oxidative stress and reducing extracellular matrix accumulation through activating the Nrf-2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage [frontiersin.org]

- 8. Dietary luteolin attenuates chronic liver injury induced by mercuric chloride via the Nrf2/NF-κB/P53 signaling pathway in rats | Oncotarget [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. asau.ru [asau.ru]

- 14. collectionscanada.gc.ca [collectionscanada.gc.ca]

Toxicological Profile and Safety Assessment of Kaempferol

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Kaempferol, a flavonoid ubiquitously found in edible plants, has garnered significant scientific interest for its wide-ranging pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective properties. As its potential for therapeutic and nutraceutical applications grows, a thorough understanding of its toxicological profile is paramount for safe development. This guide synthesizes preclinical and clinical data to provide a comprehensive safety assessment. The evidence indicates that kaempferol possesses low acute and sub-chronic toxicity in vivo, with a high No-Observed-Adverse-Effect Level (NOAEL). However, a notable discrepancy exists between in vitro and in vivo genotoxicity studies, which warrants careful consideration. While some in vitro assays, such as the Ames test, show positive results for mutagenicity, in vivo studies have consistently failed to demonstrate genotoxic effects. This divergence is largely attributed to kaempferol's poor oral bioavailability and extensive first-pass metabolism, which prevents systemically effective concentrations from reaching target tissues. Human clinical trials, though limited, support its safety at dietary and supplementary intake levels. This document outlines the key toxicological endpoints, discusses the underlying mechanisms, and provides standardized protocols for its safety evaluation.

Introduction to Kaempferol

Kaempferol is a natural flavonol, a type of flavonoid, present in a wide variety of plants and plant-based foods such as kale, beans, tea, spinach, and broccoli. Its chemical structure, a tetrahydroxyflavone, endows it with potent antioxidant and anti-inflammatory properties, making it a subject of extensive research for its potential in managing cardiovascular, metabolic, and neurodegenerative diseases.[1][2][3][4][5] Despite its promising therapeutic profile, the transition from preclinical promise to clinical application requires a rigorous and systematic evaluation of its safety. This guide provides a detailed examination of the toxicological data available for kaempferol to support risk assessment and guide future development efforts.

Pharmacokinetics and Metabolism: The Key to Understanding Kaempferol's In Vivo Safety

The toxicological profile of any xenobiotic is inextricably linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For kaempferol, its pharmacokinetic profile is the central determinant of its low in vivo toxicity.

Absorption and Bioavailability: Following oral ingestion, kaempferol is absorbed from the small intestine.[6] However, its oral bioavailability is notably low, estimated to be around 2% in rats.[7][8] This limited systemic exposure is a critical factor mitigating potential toxicity.[6]

Metabolism: The primary reason for kaempferol's low bioavailability is extensive first-pass metabolism.[8][9] In the enterocytes of the intestinal wall and subsequently in the liver, kaempferol undergoes rapid and efficient Phase II conjugation, primarily glucuronidation, to form kaempferol-3-glucuronide and other conjugates.[6][8][10] This metabolic transformation significantly increases its water solubility, facilitating rapid excretion and preventing the accumulation of the parent aglycone.

Distribution and Excretion: Once in circulation, kaempferol conjugates are distributed to tissues before being primarily excreted via the renal pathway.[10] The parent compound has a very short half-life, measured in minutes, and is subject to rapid clearance from the plasma.[9][11]

The causality behind this ADME profile is crucial: the body possesses an efficient enzymatic system (UDP-glucuronosyltransferases) that recognizes and conjugates flavonoids like kaempferol, effectively treating it as a foreign substance to be eliminated. This prevents the parent compound, which may show activity in isolated in vitro systems, from reaching high enough concentrations in vivo to exert systemic toxicity.

Caption: Kaempferol's ADME Pathway.

Preclinical Toxicological Profile

A standard battery of toxicological tests has been applied to kaempferol, generally following internationally recognized protocols such as the OECD Guidelines for the Testing of Chemicals.[12]

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. Across multiple studies in rodent models, kaempferol and its glycoside-rich extracts exhibit a very low acute toxicity profile. The median lethal dose (LD50) is consistently reported to be greater than 2000 mg/kg body weight, and in some cases, no mortality is observed even at doses as high as 5000 mg/kg.[13][14][15] According to OECD guidelines, these values classify kaempferol as a substance with low acute toxicity.[13]

Sub-chronic Toxicity

More indicative of the safety of repeated exposure, sub-chronic studies evaluate the effects of daily administration over a prolonged period. A key 13-week (91-day) oral toxicity study in Sprague-Dawley rats was conducted on a kaempferol aglycone-rich product.[1][2][5][16] In this study, daily gavage administration at doses of 500, 1000, and 2000 mg/kg/day produced no toxicologically significant changes in clinical signs, body weight, food consumption, hematology, clinical chemistry, or histopathology.[1][2][5][16] Consequently, the No-Observed-Adverse-Effect Level (NOAEL) for both male and female rats was determined to be 2000 mg/kg/day, the highest dose tested.[2][5][16] This high NOAEL provides strong evidence of kaempferol's safety upon repeated dietary exposure.

| Study Type | Species | Dosing Regimen | Key Finding | Classification/Result | Reference(s) |

| Acute Oral Toxicity | Rat | Single oral dose | LD50 > 2000 mg/kg | Low acute toxicity (GHS Category 5 or Unclassified) | [13][14] |

| Acute Oral Toxicity | Rat | Single oral dose | No mortality at 5000 mg/kg | Low acute toxicity | [15] |

| 13-Week Sub-chronic | Rat | Daily oral gavage | No adverse effects observed | NOAEL = 2000 mg/kg/day | [1][2][5][16] |

| Table 1: Summary of Acute and Sub-chronic Toxicity Data for Kaempferol. |

Genotoxicity and Mutagenicity

The assessment of genotoxicity is a critical component of safety evaluation, and for kaempferol, it presents the most complex data. There is a clear and recurring conflict between in vitro and in vivo findings.[17][18]

-

In Vitro Evidence: In the bacterial reverse mutation test (Ames test), kaempferol and kaempferol-rich products have shown positive results, indicating mutagenic potential in several Salmonella typhimurium strains, both with and without metabolic activation.[1][2][5][16] Additionally, studies in Chinese hamster ovary (CHO) cells have shown that kaempferol can induce chromosomal aberrations.[19]

-

In Vivo Evidence: In stark contrast to the in vitro data, in vivo studies have consistently returned negative results. In the mammalian erythrocyte micronucleus test, oral administration of kaempferol at very high doses (e.g., up to 4000 mg/kg) did not increase the frequency of micronucleated polychromatic erythrocytes in the bone marrow of rats.[1][2][16] This indicates a lack of clastogenic or aneugenic activity in the whole animal.

The rationale for this discrepancy is primarily linked to kaempferol's ADME profile.[6] The high concentrations used in in vitro assays are not achievable systemically in vivo due to poor absorption and rapid metabolic conjugation.[6][8] The parent aglycone is the form tested in vitro, but in vivo, the body is primarily exposed to inactive glucuronide metabolites.

| Assay | System | Endpoint | Result | Interpretation | Reference(s) |

| Ames Test | S. typhimurium | Gene Mutation | Positive | Mutagenic potential in vitro | [1][2][5][16] |

| Chromosomal Aberration | CHO Cells | Clastogenicity | Positive | Clastogenic potential in vitro | [19] |

| Micronucleus Test | Rat (in vivo) | Chromosomal Damage | Negative | Not genotoxic in vivo | [1][16] |

| Table 2: Summary of Genotoxicity Studies, Highlighting the In Vitro vs. In Vivo Discrepancy. |

Reproductive and Developmental Toxicity

Data on reproductive and developmental toxicity is less extensive. Some in vitro and zebrafish studies suggest that flavonoids, including kaempferol, can have weak estrogenic activity and may pose a risk to development at high concentrations.[20][21] However, other studies highlight a protective role. For instance, kaempferol has been shown to ameliorate reproductive toxicity induced by endocrine disruptors like bisphenol A (BPA) in male rats, restoring testosterone levels and protecting testicular tissue from oxidative damage.[22][23] It has also shown protective effects against lead acetate-induced testicular toxicity.[24] The relevance of these findings to human safety at typical dietary intake levels remains to be fully elucidated, but the low oral bioavailability would likely limit systemic exposure to levels below those causing adverse reproductive effects.

Mechanistic Insights into Kaempferol's Toxicological Profile

Understanding the "why" behind toxicological findings is essential. For kaempferol, two key mechanisms are often discussed: its dual role as an antioxidant/pro-oxidant and its metabolic activation.

-

Antioxidant vs. Pro-oxidant Activity: At physiological concentrations, kaempferol acts as an antioxidant by scavenging free radicals.[17] However, at very high concentrations, typical of in vitro experiments, it can exhibit pro-oxidant effects, which may contribute to observed cytotoxicity or genotoxicity in these systems.[17][18]

-

Metabolic Activation: It has been proposed that the in vitro mutagenicity of kaempferol may be due to its metabolic conversion by the CYP1A1 enzyme into quercetin, a structurally similar flavonoid with known mutagenic properties in some in vitro systems.[6][17] This highlights that the metabolic context is critical for interpreting toxicity data.

Caption: Duality of Kaempferol's Bioactivity.

Clinical Safety and Tolerability

Ultimately, human data is the most crucial evidence for safety assessment. While large-scale, long-term trials are lacking, existing clinical studies on kaempferol are reassuring.

| Study Design | Population | Dose | Duration | Key Outcome | Reference(s) |

| Randomized, double-blind, placebo-controlled | Healthy Adults (n=48) | 50 mg/day | 4 weeks | No adverse events; no changes in safety bloodwork or urinalysis. | [3][4] |

| Table 3: Summary of Human Clinical Safety Study on Kaempferol. |

Safety Assessment Strategy & Methodologies

A robust safety assessment for a natural compound like kaempferol follows a tiered approach, guided by international standards like the OECD Test Guidelines.[12][27] This ensures data is reliable, reproducible, and accepted by regulatory bodies.

Caption: A Standardized Toxicological Assessment Workflow.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

-

Causality and Purpose: This in vitro test is a primary screen for genotoxicity. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The purpose is to determine if the test substance (kaempferol) can cause reverse mutations, enabling the bacteria to grow on a histidine-free medium. It is chosen for its high sensitivity and ability to detect various types of point mutations. The inclusion of a liver enzyme extract (S9 mix) is critical to assess the mutagenicity of metabolites.

-

Step-by-Step Methodology (Adapted from OECD Guideline 471):

-

Strain Selection: Utilize a range of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

-

Metabolic Activation: Prepare two sets of experiments for each concentration: one with and one without a metabolic activation system (S9 fraction from induced rat liver).

-

Dose Selection: Conduct a preliminary range-finding study to determine cytotoxic concentrations. The main experiment should use at least five different concentrations of kaempferol, including a non-toxic level and one that shows some toxicity.

-

Exposure: In a test tube, combine the tester strain, the test substance (kaempferol dissolved in a suitable solvent like DMSO), and either buffer (for -S9) or the S9 mix (for +S9).

-

Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate. Include negative (solvent) and positive controls (known mutagens) for each strain.

-

Interpretation: A positive result is defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.

-

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test

-

Causality and Purpose: This in vivo test is a critical follow-up to positive in vitro findings. Its purpose is to assess genotoxicity in a whole animal, which incorporates the complexities of ADME. The test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in newly formed red blood cells. A negative result in this robust assay, as seen with kaempferol, provides strong evidence that the in vitro findings do not translate to an in vivo hazard.

-

Step-by-Step Methodology (Adapted from OECD Guideline 474):

-

Animal Selection: Use a suitable rodent species, typically rats or mice. Group animals (usually 5 per sex per group).

-

Dose Administration: Administer kaempferol, typically via oral gavage, at a minimum of three dose levels. The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg). Include a vehicle control and a positive control group (e.g., cyclophosphamide).

-

Exposure and Sampling: Collect bone marrow at appropriate time points after the final administration (typically 24 and 48 hours) to capture the peak of erythroblast proliferation.

-

Slide Preparation: Extract bone marrow from the femur or tibia, create a cell suspension, and prepare smears on microscope slides.

-

Staining: Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs - young red blood cells) from normochromatic erythrocytes (NCEs - mature cells), such as Giemsa or acridine orange.

-

Analysis: Using a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs to assess for bone marrow cytotoxicity.

-

Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control.

-

Conclusion and Future Directions

The comprehensive body of evidence strongly suggests that kaempferol has a favorable safety profile for use as a dietary supplement or in functional foods. Its low acute and sub-chronic toxicity, combined with a lack of genotoxicity in vivo, provides a high degree of confidence in its safety. The positive results observed in some in vitro genotoxicity assays are not considered predictive of a human health risk due to kaempferol's poor oral bioavailability and rapid, extensive metabolism, which effectively prevents the parent compound from reaching or accumulating in target tissues. Clinical data in humans further supports its safety and tolerability at doses well above typical dietary intake.

Future research should focus on long-term chronic toxicity and carcinogenicity studies to provide a complete safety profile, especially if higher therapeutic doses are considered. Additionally, more extensive studies on reproductive and developmental toxicity would be valuable to fully address any potential concerns in sensitive populations.

References

-

Kimoto, H., Akiyama, M., Ito, H., et al. (2022). Genotoxicity and subchronic toxicity of a kaempferol aglycone-rich product produced from horseradish leaves. Journal of Toxicological Sciences, 47(1), 39-49. [Link]

-

Power. (2026). Kaempferol for Healthy Subjects. Power. [Link]

-

Rane, G. T., & Phatak, A. A. (2020). Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing. Molecules, 25(18), 4073. [Link]

-

ResearchGate. (n.d.). An overview of kaempferol ADME processes in the body. ResearchGate. [Link]

-

Kimoto, H., Akiyama, M., Ito, H., et al. (2022). Genotoxicity and subchronic toxicity of a kaempferol aglycone-rich product produced from horseradish leaves. ResearchGate. [Link]

-

Al-Khayri, J. M., et al. (2023). Hepatoprotective Effect of Kaempferol—A Review. Molecules, 28(5), 2345. [Link]

-

da Silva, A. B., et al. (2021). Analysis of the toxicological and pharmacokinetic profile of Kaempferol-3-O-β-D-(6”-E-p-coumaryl) glucopyranoside - Tiliroside: in silico, in vitro and ex vivo assay. Brazilian Journal of Biology, 83, e248507. [Link]

-

Li, Y., et al. (2022). In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels. Environmental Science & Technology, 56(4), 2446–2457. [Link]

-

National Toxicology Program. (n.d.). OECD Test Guideline 425. ntp.niehs.nih.gov. [Link]

-

Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

-

OECD. (2001). OECD Guideline for the Testing of Chemicals 420. oecd.org. [Link]

-

Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated. Auxilife. [Link]

-

Feswick, A., et al. (2018). Comparative Developmental Toxicity of Flavonoids Using an Integrative Zebrafish System. Toxicological Sciences, 165(2), 487-507. [Link]

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD. [Link]

-

Kumar, R., & Sharma, S. (2021). KAEMPFEROL: A Key Emphasis on its Counter-Wired Potential. Journal of Drug Delivery and Therapeutics, 11(1-s), 143-151. [Link]

-

J-Stage. (2022). Genotoxicity and subchronic toxicity of a kaempferol aglycone-rich product produced from horseradish leaves. J-Stage. [Link]

-

Carver, J. H., et al. (1983). Genetic effects of the flavonols quercetin, kaempferol, and galangin on Chinese hamster ovary cells in vitro. Mutation Research, 113(1), 45-60. [Link]

-

Akiyama, M., et al. (2023). A randomized, placebo-controlled trial evaluating the safety of excessive administration of kaempferol aglycone. Food Science & Nutrition, 11(9), 5427-5434. [Link]

-

Zabela, V., et al. (2016). Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats. Molecular Nutrition & Food Research, 60(11), 2396-2405. [Link]

-

Alrumaihi, F., et al. (2024). Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities. Molecules, 29(9), 2007. [Link]

-

Ren, Q., & Chen, J. (2007). Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(11), 874-877. [Link]

-

Zabela, V., et al. (2016). Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats. PubMed. [Link]

-

Chen, L., et al. (2015). Safety Evaluation, in Vitro and in Vivo Antioxidant Activity of the Flavonoid-Rich Extract from Maydis stigma. Molecules, 20(12), 22066-22079. [Link]

-

Kazemi, S., et al. (2024). Kaempferol alleviates bisphenol A reproductive toxicity in rats in a dose-dependent manner. Biochemical and Biophysical Research Communications, 704, 149674. [Link]

-

Ortiz-Andrade, R., et al. (2020). Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches. Molecules, 25(24), 5959. [Link]

-

ResearchGate. (2025). The Protective Effects of Kaempferol and Quercetin on Cisplatin-Induced Oxidative Stress and Genotoxicity in Human Peripheral Blood Lymphocytes. ResearchGate. [Link]

-

ClinicalTrials.gov. (2024). Kaempferol Absorption and Pharmacokinetics Evaluation. ClinicalTrials.gov. [Link]

-

ACS Publications. (2022). In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels. ACS Publications. [Link]

-

Akiyama, M., et al. (2023). A randomized, placebo-controlled trial evaluating the safety of excessive administration of kaempferol aglycone. PubMed. [Link]

-

MDPI. (2020). Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing. MDPI. [Link]

-

Ortiz-Andrade, R., et al. (2020). Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches. Repositorio Ipicyt. [Link]

-

ResearchGate. (2024). Kaempferol alleviates bisphenol A reproductive toxicity in rats in a dose-dependent manner. ResearchGate. [Link]

-

Zhou, Z., et al. (2016). Pharmacokinetic evaluation of the interaction between oral kaempferol and ethanol in rats. Acta Pharmaceutica, 66(4), 563-568. [Link]

-

ResearchGate. (n.d.). Safety evaluation of kaempferol glycosides-rich standardized roasted goji berry leaf extract. ResearchGate. [Link]

-

Wang, Y., et al. (2025). Transformation mechanism, kinetics and ecotoxicity of kaempferol and quercetin in the gaseous and aqueous phases: A theoretical combined experimental study. Chemosphere, 371, 143521. [Link]

-

Lee, S., et al. (2023). Safety evaluation of kaempferol glycosides-rich standardized roasted goji berry leaf extract. Food Science and Technology, 43. [Link]

-

e-kenkyu.com. (2022). Genotoxicity and subchronic toxicity of a kaempferol aglycone-rich product produced from horseradish leaves. e-kenkyu.com. [Link]

-

ResearchGate. (2024). (PDF) Kaempferol alleviates bisphenol A reproductive toxicity in rats in a. ResearchGate. [Link]

-